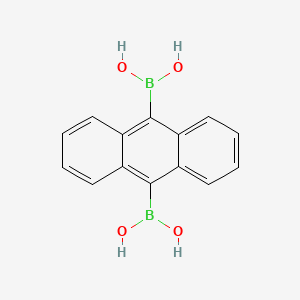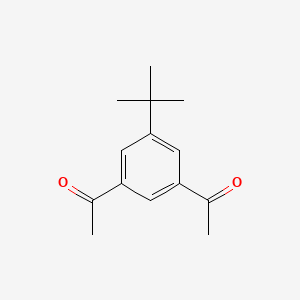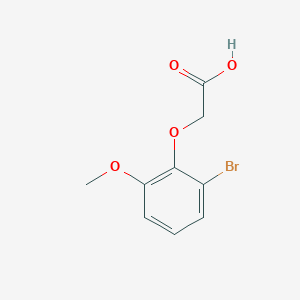
2-(2-Bromo-6-methoxy-phenoxy)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phenoxyacetic acid derivatives, which “2-(2-Bromo-6-methoxy-phenoxy)acetic acid” is a part of, involves the reaction of sodium phenolate and sodium chloroacetate in hot water . The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .Applications De Recherche Scientifique
Chemical Synthesis and Structure Analysis
2-(3-Bromo-4-methoxyphenyl)acetic acid, a compound closely related to the one , was synthesized via regioselective bromination of 4-methoxyphenylacetic acid, achieving an 84% yield. The molecular structure analysis revealed the methoxy group's near coplanarity with the phenyl ring and the acetic acid substituent's significant tilt relative to the ring. This study provides insights into the electronic effects of substituents on the phenyl ring and their implications for chemical reactivity and interactions in crystals (Guzei, Gunderson, & Hill, 2010).
Antimicrobial Activity of Derivatives
Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities against various microbial strains. The derivatives exhibited significant activity, showcasing the potential of 2-(2-Bromo-6-methoxy-phenoxy)acetic acid derivatives in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Antioxidant Properties
Research on marine red algae Rhodomela confervoides identified 19 naturally occurring bromophenols, with structures related to 2-(2-Bromo-6-methoxy-phenoxy)acetic acid, exhibiting potent antioxidant activities. These findings suggest the potential use of such compounds in food preservation and health applications due to their ability to prevent oxidative deterioration (Li, Li, Gloer, & Wang, 2011).
Crystal Structure of Complexes
The study of metal phenoxyalkanoic acid interactions, including compounds similar to 2-(2-Bromo-6-methoxy-phenoxy)acetic acid, revealed detailed information on crystal structures and bonding interactions. This research provides foundational knowledge for designing metal-organic frameworks and understanding metal-ligand interactions in various chemical contexts (O'reilly, Smith, Kennard, & Mak, 1987).
Anti-mycobacterial Agents
Phenoxy acetic acid derivatives, synthesized from 2-(4-formyl-2-methoxyphenoxy) acetic acid, were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis. The compounds demonstrated effectiveness, highlighting the therapeutic potential of 2-(2-Bromo-6-methoxy-phenoxy)acetic acid derivatives in treating mycobacterial infections (Yar, Siddiqui, & Ali, 2006).
Propriétés
IUPAC Name |
2-(2-bromo-6-methoxyphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-2-3-6(10)9(7)14-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPUIZDIBWBBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281337 | |
| Record name | 2-(2-Bromo-6-methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25181-67-3 | |
| Record name | 2-(2-Bromo-6-methoxyphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25181-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-6-methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3119473.png)
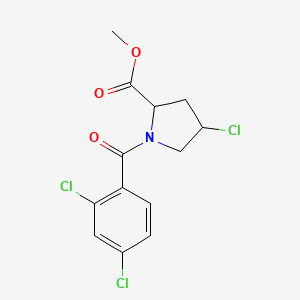
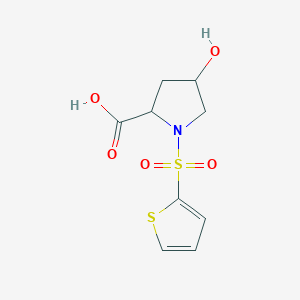

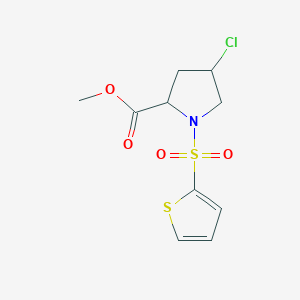
![2-(3-pyridinyl)-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazine](/img/structure/B3119492.png)
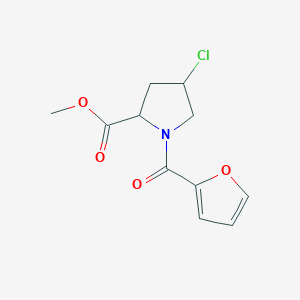

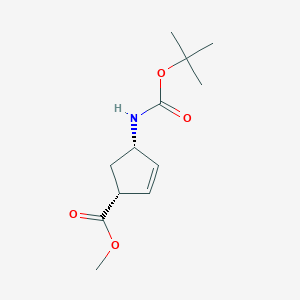
![4-[3-(1-Piperidinyl)propoxy]aniline](/img/structure/B3119531.png)

